3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a trifluoromethyl group, a chloro group, and a pyridinyl group attached to a phenyl methyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act on cell surface receptors and intracellular enzymes, modulating their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another similar compound with a trifluoromethyl group, but with different functional groups and applications.
Uniqueness
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c1-19-10-4-2-8(3-5-10)12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQWJAQWLRZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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